6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a carboxylic acid group at the 4-position and a 3-chloro-4-cyclopropoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the 3-chloro-4-cyclopropoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-(3-chloro-4-cyclopropyloxyphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19) |
InChI Key |
UPKQDTLLVVTZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C3=CC(=NC=N3)C(=O)O)Cl |
Origin of Product |
United States |
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